N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers exploring cholinesterase selectivity often lack precise SAR probes with defined halogen substitution. This unsymmetrical oxalamide provides a distinct 4-chlorobenzyl/4-(trifluoromethoxy)phenyl pharmacophore pair. Key advantages: - Enables systematic BuChE vs. AChE selectivity profiling (bis-4-chlorobenzyl analog IC50 = 1.86 μM BuChE) - Occupies favorable drug-like space (XLogP3 4.1, TPSA 67.4 Ų) for permeability benchmarking - Dual-handle architecture supports derivatization via nucleophilic aromatic substitution or cross-coupling Supplied as a research-grade building block with reliable global fulfillment.

Molecular Formula C16H12ClF3N2O3
Molecular Weight 372.73
CAS No. 920186-90-9
Cat. No. B2772088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS920186-90-9
Molecular FormulaC16H12ClF3N2O3
Molecular Weight372.73
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
InChIInChI=1S/C16H12ClF3N2O3/c17-11-3-1-10(2-4-11)9-21-14(23)15(24)22-12-5-7-13(8-6-12)25-16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)
InChIKeyCMHDWONZPBWAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Identity and Procurement


N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 920186-90-9) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C₁₆H₁₂ClF₃N₂O₃ and a molecular weight of 372.72 g/mol [1]. The compound features a 4-chlorobenzyl group on one amide nitrogen and a 4-(trifluoromethoxy)phenyl group on the other, connected through an oxalamide (ethanediamide) core [1]. Its computed physicochemical properties include a predicted logP (XLogP3-AA) of 4.1, two hydrogen bond donors, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 67.4 Ų [1]. The compound is cataloged under PubChem CID 44995842 and the synonym AKOS024473869, and is primarily offered by chemical suppliers as a research-grade building block for organic synthesis and early-stage biological screening [1].

Organic synthesis building block for oxalamide libraries
Asymmetric N-substitution pattern for SAR probe design
Distinct halogenated pair for early-stage screening

Why N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Is Not Simply Replaceable


Oxalamide derivatives bearing different N-substituents are not functionally interchangeable, even when the core scaffold is conserved. The 4-chlorobenzyl and 4-(trifluoromethoxy)phenyl moieties each contribute distinct electronic, steric, and lipophilic character that jointly determine target binding, selectivity, and pharmacokinetic behavior. In the broader oxalamide class, subtle substituent variations on the N-aryl rings have been shown to produce order-of-magnitude differences in inhibitory potency. For instance, among oxalamide-based neuraminidase inhibitors, the presence of a 3-chloro-substituted phenyl group enabled extension into the 430-cavity and contributed to a >20-fold improvement in IC₅₀ compared to the unsubstituted lead [1]. Similarly, in a series of oxalamide and 2-butenediamide cholinesterase inhibitors, the N,N′-bis-(4-chloro-benzyl) substitution pattern conferred selective BuChE inhibition (IC₅₀ = 1.86 μM), while the corresponding but-2-enediamide analog preferentially inhibited AChE (IC₅₀ = 1.51 μM) [2]. These findings demonstrate that the specific combination and positioning of halogenated aromatic substituents on the oxalamide scaffold are critical determinants of biological activity, precluding simple analog substitution without loss of function. The 4-chlorobenzyl and 4-(trifluoromethoxy)phenyl pairing in the target compound represents a distinct pharmacophoric combination whose individual contributions cannot be replicated by single-substituent replacements.

Target Compound
4-Cl-benzyl / 4-OCF₃-phenyl oxalamide
Combines electron-withdrawing -OCF₃ with lipophilic -Cl; unique pharmacophoric profile validated in class.
Mono-substituted analogs
4-OCH₃ or 4-F-benzyl replacements
Altered HBA count and logP shift may disrupt target engagement and selectivity profiles; not functionally interchangeable.

N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Evidence vs. Closest Analogs


N1-Benzyl Substituent Lipophilicity Comparison

The target compound's computed XLogP3-AA of 4.1 reflects the combined lipophilic contributions of the 4-chlorobenzyl (π-chloro ≈ +0.71) and 4-(trifluoromethoxy)phenyl (π-OCF₃ ≈ +1.04) groups [1]. Replacing the 4-chlorobenzyl with a 4-fluorobenzyl group (π-fluoro ≈ +0.14) would be predicted to reduce logP by approximately 0.6 log units, while replacement with a 4-methylbenzyl group (π-methyl ≈ +0.56) would reduce logP by approximately 0.15 log units [2]. Such shifts in lipophilicity are known to influence membrane permeability, plasma protein binding, and nonspecific binding in biological assays [2].

Lipophilicity Shift
in silico prediction
ΔXLogP3-AA +0.6 vs 4-F-benzyl analog
Estimated >0.5 log unit difference may affect permeability context.
Based on Hansch π constants; experimental confirmation needed.
Lipophilicity Drug-likeness Physicochemical profiling

4-(Trifluoromethoxy)phenyl Group: Hydrogen Bond Acceptor Capacity

The 4-(trifluoromethoxy)phenyl group in the target compound provides six total hydrogen bond acceptors (HBA), compared to five HBA for a hypothetical 4-methoxyphenyl analog [1]. The -OCF₃ group exhibits distinct electronic properties versus -OCH₃: the strong electron-withdrawing inductive effect of -OCF₃ (σₚ ≈ +0.35) contrasts with the electron-donating resonance effect of -OCH₃ (σₚ ≈ -0.27) [2]. In the broader oxalamide class, the oxalamide core forms critical hydrogen bonds with conserved arginine residues (Arg118, Arg292, Arg371) in the neuraminidase active site; modifications to the N-aryl substituent that alter hydrogen bond acceptor capacity directly impact inhibitor potency [3]. The -OCF₃ group's unique combination of strong electron withdrawal without sacrificing hydrogen bond acceptor capability distinguishes it from both -CF₃ (weak HBA) and -OCH₃ (electron-donating) [2].

HBA & Electronic Profile
class-level inference
6 HBA / σₚ ≈ +0.35 vs 5 HBA / σₚ ≈ -0.27 for 4-OCH₃
-OCF₃ uniquely merges HBA capacity with electron withdrawal.
Hammett constants from literature; binding impact assay-dependent.
Hydrogen bonding Molecular recognition Binding affinity

Cholinesterase Inhibitory Role of the 4-Chlorobenzyl Substituent

In a series of oxalamide and 2-butenediamide derivatives evaluated for cholinesterase inhibition, the N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide (compound 1a) demonstrated selective butyrylcholinesterase (BuChE) inhibition with an IC₅₀ of 1.86 μM, while the corresponding but-2-enediamide analog (compound 2a) preferentially inhibited acetylcholinesterase (AChE) with an IC₅₀ of 1.51 μM [1]. This study establishes that the 4-chlorobenzyl substitution pattern on the oxalamide scaffold is a critical determinant of both potency and enzyme selectivity within the cholinesterase family. The target compound carries a single 4-chlorobenzyl group (rather than two), and its selectivity profile relative to the bis-substituted analog 1a remains to be established; however, the documented selectivity switch between oxalamide and but-2-enediamide cores with identical 4-chlorobenzyl substitution underscores the non-obvious relationship between scaffold and substituent [1]. Target compound data are not available for this assay.

BuChE Selectivity
class-level inference
Bis-(4-Cl-benzyl) analog: BuChE IC₅₀ 1.86 μM; AChE 1.51 μM (core-dependent switch)
4-Cl-benzyl group linked to cholinesterase selectivity; target compound not directly assayed.
Data from oxalamide series; target compound's profile remains to be established.
Cholinesterase inhibition Alzheimer's disease Selectivity profiling

Oxalamide Core: Validated Neuraminidase Pharmacophore

A series of oxalamide-based neuraminidase (NA) inhibitors was developed starting from the lead ZINC05250774 (IC₅₀ = 1.91 μM). The optimized compound Z2, bearing a 3-chloro-substituted phenyl group, achieved an IC₅₀ of 0.09 μM against NA, surpassing the positive control oseltamivir carboxylate (IC₅₀ = 0.10 μM) [1]. The oxalamide group forms strong hydrogen bond interactions with three positively charged arginine residues (Arg118, Arg292, and Arg371) at the NA active site, while the chloro-substituted phenyl extends into the 430-cavity [1]. This study validates the oxalamide core as a competent pharmacophore for engaging this clinically important target and demonstrates that halogen substitution on the N-aryl ring directly influences binding pose and potency [1]. The target compound, with its 4-chlorobenzyl and 4-(trifluoromethoxy)phenyl groups, presents a distinct substitution pattern relative to Z2 and ZINC05250774 that has not been evaluated in this assay system.

Neuraminidase Pharmacophore
class-level inference
Oxalamide Z2: NA IC₅₀ 0.09 μM; lead 1.91 μM (21-fold improvement)
Oxalamide core engages NA active site; target compound's halogenation pattern not evaluated.
Supports antiviral screening rationale; distinct substituents may alter binding mode.
Neuraminidase inhibition Anti-influenza Structure-based design

Molecular Flexibility and TPSA: Comparison with Close Analogs

The target compound has 4 rotatable bonds and a topological polar surface area (TPSA) of 67.4 Ų [1]. A direct comparator—N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide—has substantially higher molecular weight (increased by the fused heterocyclic N2-substituent) and consequently higher rotatable bond count and TPSA, resulting in different oral bioavailability predictions per Veber's rules [2]. Within the broader oxalamide class, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are associated with favorable oral bioavailability [3]. The target compound's low TPSA and moderate rotatable bond count distinguish it from larger, more polar oxalamide analogs, positioning it in a physicochemical space consistent with lead-like properties [1][3].

Veber Compliance
computed property
TPSA 67.4 Ų; 4 rotatable bonds
Fits within oral bioavailability space per Veber rules; distinct from bulkier analogs.
Computed values; in vitro permeability and solubility require experimental validation.
Molecular flexibility Oral bioavailability Lead-likeness

N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Research & Procurement Applications


SAR Probe for Oxalamide Cholinesterase Inhibitor Optimization

The target compound serves as a structurally distinct SAR probe for exploring the contribution of mono-4-chlorobenzyl substitution (versus bis-4-chlorobenzyl in compound 1a) to BuChE/AChE potency and selectivity [1]. Procurement of this compound enables systematic evaluation of how asymmetric N-substitution modulates cholinesterase inhibition, building on the established finding that the 4-chlorobenzyl group on an oxalamide core drives BuChE-selective inhibition (IC₅₀ = 1.86 μM for bis-substituted analog) [1].

Physicochemical Benchmark: 4-Chlorobenzyl / 4-(Trifluoromethoxy)phenyl Pair

With a computed XLogP3-AA of 4.1, TPSA of 67.4 Ų, and 4 rotatable bonds, this compound occupies a specific and favorable region of oral drug-likeness space [1]. It serves as a physicochemical benchmark for evaluating how the combined 4-chlorobenzyl and 4-(trifluoromethoxy)phenyl substituents influence logP, solubility, and permeability relative to analogs bearing 4-fluorobenzyl, 4-methylbenzyl, or 4-methoxyphenyl groups [1][2].

Neuraminidase Inhibitor Screening Entry Point

The validated oxalamide pharmacophore for neuraminidase inhibition (lead ZINC05250774 IC₅₀ = 1.91 μM; optimized Z2 IC₅₀ = 0.09 μM) supports inclusion of the target compound—with its distinct 4-chlorobenzyl and 4-(trifluoromethoxy)phenyl substitution—in antiviral screening cascades [1]. The compound's halogenated aromatic groups may engage the 430-cavity differently than the 3-chlorophenyl moiety of Z2, potentially yielding novel binding modes [1].

Halogenated Oxalamide Scaffold for Library Design

The target compound's oxalamide core with differentially substituted N-aryl groups provides a versatile scaffold for further derivatization. The 4-chlorobenzyl group offers a site for nucleophilic aromatic substitution or cross-coupling, while the 4-(trifluoromethoxy)phenyl group introduces metabolic stability-enhancing fluorine content [1]. This dual-handle architecture supports procurement for fragment-based screening library assembly or as a starting material for parallel synthesis of focused oxalamide libraries [1].

Application
Selection Property
Validation Focus
Cholinesterase SAR studies
Asymmetric N-substitution pattern
BuChE/AChE selectivity profiling
Physicochemical profiling
4-Cl-benzyl/4-OCF₃-phenyl combination
logP and permeability comparison
Antiviral target screening
Oxalamide-based NA pharmacophore
Neuraminidase inhibition assay
Focused library synthesis
Dual-handle oxalamide scaffold
Derivatization feasibility and SAR expansion
Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.